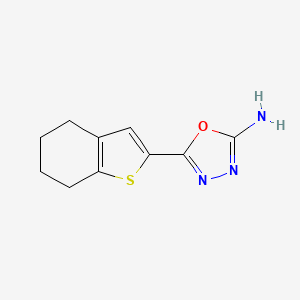![molecular formula C7H16ClN3O3 B1416411 3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride CAS No. 2206244-11-1](/img/structure/B1416411.png)
3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride
説明
3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride (AEP) is a compound that has been used in a variety of scientific applications, such as in the synthesis of peptides, in the study of enzyme-catalyzed reactions, and in the study of biochemical and physiological effects. AEP is a versatile compound that has a wide range of uses and applications, and has been studied extensively in the laboratory setting.
科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and properties of various ureido sugars and amino acid esters, which share structural similarities with "3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride". For instance, the synthesis of new ureido sugars derived from 2-amino-2-deoxy-D-glucose and amino acids demonstrates the versatility of ureido derivatives in synthesizing complex molecules (Piekarska‐Bartoszewicz & Tcmeriusz, 1993). Additionally, the development of a convenient synthesis method for amino acid methyl ester hydrochlorides highlights the importance of these derivatives in various chemical reactions (Jiabo Li & Y. Sha, 2008).
Applications in Drug Synthesis
The synthesis and properties of certain N-alkylaminopropionic esters and their hydroxamic acids have been studied for their potential hypotensive effects, illustrating how similar compounds could be used in medicinal chemistry (R. T. Coutts et al., 1971). The mechanochemical preparation of hydantoins from amino esters, applied to the synthesis of the antiepileptic drug phenytoin, further demonstrates the application of amino acid esters in pharmaceutical synthesis (Laure Konnert et al., 2014).
Potential for Antifungal and Anticancer Agents
The synthesis and characterization of metal complexes with amino acid derivatives have shown potential antifungal activity, suggesting similar compounds could be explored for their biological activities (J. Criado et al., 1998). Additionally, the synthesis of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents indicates the relevance of urea derivatives in therapeutic applications (R. Gaudreault et al., 1988).
特性
IUPAC Name |
methyl 3-(2-aminoethylcarbamoylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3.ClH/c1-13-6(11)2-4-9-7(12)10-5-3-8;/h2-5,8H2,1H3,(H2,9,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDGBGXTWGABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)
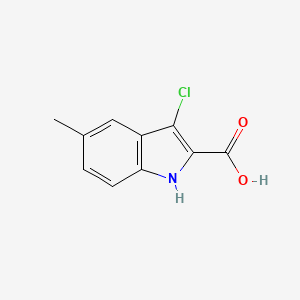

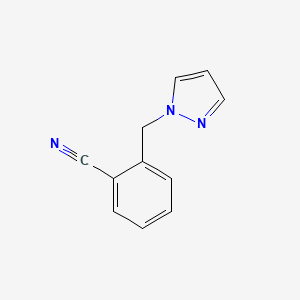
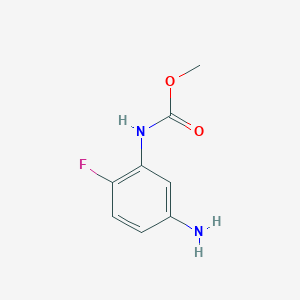
![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)
![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)
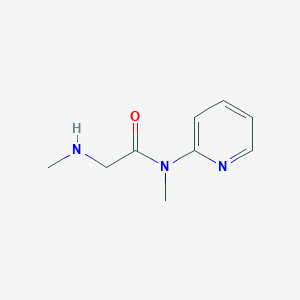
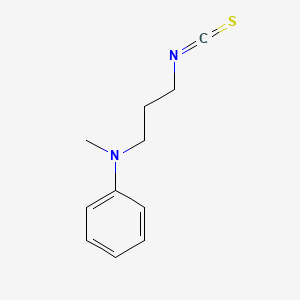
![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)
![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)

